Non-2-enal

Beschreibung

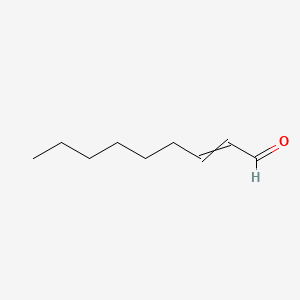

Structure

3D Structure

Eigenschaften

CAS-Nummer |

30551-15-6 |

|---|---|

Molekularformel |

C9H16O |

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

non-2-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3 |

InChI-Schlüssel |

BSAIUMLZVGUGKX-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CC=O |

Kanonische SMILES |

CCCCCCC=CC=O |

Dichte |

0.855-0.865 |

Andere CAS-Nummern |

2463-53-8 |

Physikalische Beschreibung |

White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma |

Piktogramme |

Irritant |

Löslichkeit |

Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |

Synonyme |

2(E)-nonenal 2-nonenal 2-nonenal, (cis)-isomer 2-nonenal, (trans)-isomer cis-2-nonenal trans-2-nonenal |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Formation of trans-2-Nonenal: A Key Biomarker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in cellular damage and the pathogenesis of numerous diseases.[1][2] A primary consequence of excessive ROS is lipid peroxidation, the oxidative degradation of lipids.[3] Cellular membranes are particularly vulnerable to this process due to their high concentration of polyunsaturated fatty acids (PUFAs).[1][3] This cascade of reactions generates a variety of reactive aldehydes, among which trans-2-nonenal is a significant and well-characterized product.[4][5] Known for its distinct greasy and grassy odor, 2-nonenal is recognized as a marker for the aging process and is implicated in various cellular and pathological processes.[6][7][8] This guide provides a detailed examination of the formation mechanism of trans-2-nonenal under oxidative stress, presents quantitative data, outlines key experimental protocols for its detection, and illustrates the core pathways involved.

Core Mechanism: From PUFA to Non-2-enal via Lipid Peroxidation

The formation of trans-2-nonenal is a multi-step process initiated by the attack of ROS on PUFAs within lipid membranes. The mechanism can be broadly categorized into three phases: initiation, propagation, and termination. The key outcome is the formation of unstable lipid hydroperoxides, which then decompose into various secondary products, including reactive aldehydes.[9]

1. Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species like the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA.[3][9] This results in the formation of a carbon-centered lipid radical (L•). This initiation is often catalyzed by the presence of transition metals like iron, which can generate highly toxic hydroxyl radicals through the Fenton reaction.[1][2]

2. Propagation: The newly formed lipid radical (L•) is unstable and rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3][9] This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH).[9] This step propagates the chain reaction, leading to extensive membrane damage.

3. Decomposition and this compound Formation: The lipid hydroperoxides (LOOH) are relatively unstable and can decompose, particularly in the presence of transition metals, to form lipid alkoxyl radicals (LO•).[4][10] These alkoxyl radicals undergo carbon-carbon bond cleavage through a process known as β-scission. The specific cleavage of hydroperoxides derived from ω-7 (e.g., palmitoleic acid) and ω-6 (e.g., linoleic acid, arachidonic acid) polyunsaturated fatty acids is the primary route to the formation of trans-2-nonenal.[4][5][11][12] For instance, the oxidative degradation of palmitoleic acid is a key source of 2-nonenal associated with aging skin.[6][11][13]

Below is a diagram illustrating the signaling pathway of this compound formation.

Caption: Lipid peroxidation pathway leading to trans-2-nonenal formation.

Quantitative Data Presentation

Directly measuring the in vivo formation rate of this compound is challenging. However, analytical studies have quantified its precursors and the resulting concentrations of this compound and related aldehydes in various biological and commercial samples. The performance of common analytical methods provides an understanding of the detectable levels.

Table 1: Key Precursors for Aldehyde Formation in Lipid Peroxidation

| Precursor Fatty Acid | Class | Common Resulting Aldehyde(s) | Reference(s) |

|---|---|---|---|

| Linoleic Acid | ω-6 PUFA | 4-Hydroxy-2-nonenal (HNE), Malondialdehyde (MDA) | [5][7] |

| Arachidonic Acid | ω-6 PUFA | 4-Hydroxy-2-nonenal (HNE), Malondialdehyde (MDA) | [5][12][14] |

| Palmitoleic Acid | ω-7 MUFA | trans-2-Nonenal | [4][6][11] |

| Vaccenic Acid | ω-7 MUFA | trans-2-Nonenal | [13] |

| α-Linolenic Acid | ω-3 PUFA | 4-Hydroxy-2-hexenal (HHE) | [5] |

| Docosahexaenoic Acid (DHA) | ω-3 PUFA | 4-Hydroxy-2-hexenal (HHE) |[5] |

Table 2: Example Concentrations of Lipid Peroxidation Products Detected

| Analyte | Sample Matrix | Concentration Range | Reference(s) |

|---|---|---|---|

| (E)-2-Nonenal | Brazilian Beers | 0.17 - 0.42 µg/L | [15] |

| (E)-2-Nonenal | Aged Beers | 0.2 - 0.5 µg/L | [16] |

| 4-Hydroxy-2-nonenal (HNE) | PUFA-fortified Infant Formulas | 41 - 132 µg/kg | [17] |

| 4-Hydroxy-2-nonenal (HNE) | Human Plasma (elderly) | 37 ± 15 nmol/L |[14] |

Table 3: Performance of Analytical Methods for this compound Quantification

| Method | Limit of Detection (LOD) | Linearity Range | Sample Matrix | Reference(s) |

|---|---|---|---|---|

| HS-SPME-GC-MS | 22 pg (on gauze) | 1 - 50 ng | Body Odor (Gauze) | [18] |

| HS-SPME-GC-MS | 0.01 µg/L | 0.02 - 4.0 µg/L | Beer | [19] |

| HPLC-UV | Not Specified | - | Beer | [20] |

| HPLC-Fluorescence | 100 pmol/L | 1 - 2000 nmol/L | Human Plasma | [14] |

| Gas-Phase Biosensor | 0.4 - 7.5 ppm (vapor) | - | Gas Phase |[8] |

Experimental Protocols

Accurate measurement of this compound and other lipid peroxidation markers is crucial for research. Below are detailed methodologies for key experimental approaches.

Protocol 1: General Assessment of Lipid Peroxidation via TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA), a major secondary product of lipid peroxidation. It serves as a general index of oxidative stress.[21][22]

Objective: To quantify lipid peroxidation by measuring MDA levels in biological samples.

Materials:

-

Sample (cell lysate, tissue homogenate)

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT) to prevent ex-vivo peroxidation

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an ice-cold buffer (e.g., PBS or Tris buffer) containing BHT.[21][23]

-

Protein Precipitation: Add an equal volume of 20% TCA to the sample lysate/homogenate. Vortex and incubate on ice for 15 minutes to precipitate proteins.[21]

-

Centrifugation: Centrifuge the mixture at 1,500 - 2,000 x g for 10 minutes at 4°C.[21][24]

-

Reaction: Transfer the supernatant to a new tube. Add 2 volumes of 0.67% TBA solution.

-

Incubation: Incubate the mixture at 95°C in a water bath for 60 minutes to allow the MDA-TBA adduct to form.[23]

-

Cooling: Cool the samples on ice for 10 minutes to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.[22][24] Use a blank containing all reagents except the sample.

-

Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples and normalize to the total protein concentration of the initial lysate/homogenate.[23]

Caption: Experimental workflow for the TBARS assay.

Protocol 2: Quantification of this compound by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and solvent-free method for detecting volatile compounds like this compound from various matrices.[18][19]

Objective: To extract, separate, and quantify trans-2-nonenal in a given sample.

Materials:

-

Sample (e.g., beer, gauze with body odor sample)

-

SPME device with appropriate fiber (e.g., Carboxen/PDMS)[19]

-

Heated agitator or water bath

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-1)[18]

-

(E)-2-nonenal standard for calibration

Procedure:

-

Sample Preparation: Place a defined amount of the sample (e.g., 10 mL of beer or a wiped gauze) into a sealed headspace vial.

-

Equilibration: Place the vial in a heated agitator or water bath (e.g., 50°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to enter the headspace.[19]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45-90 minutes) at a constant temperature (e.g., 50°C).[18][19] The volatile analytes will adsorb onto the fiber coating.

-

Desorption and Injection: Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 280°C).[25] The heat desorbs the analytes from the fiber onto the GC column in splitless mode.

-

Chromatographic Separation: The analytes are separated based on their volatility and interaction with the capillary column. A temperature program is used to elute the compounds.

-

Mass Spectrometric Detection: As compounds elute from the column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the fragments. For quantification, Selected Ion Monitoring (SIM) mode is often used for higher sensitivity, monitoring characteristic ions of 2-nonenal (e.g., m/z = 55, 83, 111).[18]

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The peak area or height of the target analyte in the sample is compared to the calibration curve to determine its concentration.[18][19]

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Protocol 3: Quantification of Aldehydes by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify this compound and other aldehydes, often after a derivatization step to enhance detection by UV or fluorescence detectors.[14][20]

Objective: To separate and quantify 4-HNE or other aldehydes in plasma samples.

Materials:

-

Sample (e.g., blood plasma)

-

Deproteinization agent (e.g., acetonitrile)

-

Derivatizing agent (e.g., dinitrophenylhydrazine for UV, or a fluorescence tag)

-

Solid Phase Extraction (SPE) cartridges for cleanup

-

HPLC system with a reverse-phase column (e.g., C18) and a suitable detector (UV or Fluorescence)

-

Mobile phase (e.g., Acetonitrile/Water mixture)[26]

-

Aldehyde standard (e.g., 4-HNE)

Procedure:

-

Sample Preparation & Deproteinization: Collect blood plasma. Add a cold deproteinizing agent like acetonitrile, vortex, and centrifuge to pellet the proteins.[14]

-

Derivatization: Transfer the supernatant to a new tube. Add the derivatizing agent and incubate under appropriate conditions (time, temperature, pH) to form a stable, detectable derivative.

-

Cleanup (SPE): Condition an SPE cartridge. Load the derivatized sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte-derivative with a suitable solvent.[14] This step concentrates the sample and removes interfering substances.

-

HPLC Analysis: Inject a known volume of the eluate into the HPLC system.

-

Separation: The derivative is separated from other components on a reverse-phase C18 column using an isocratic or gradient mobile phase.[14][26]

-

Detection: The eluting derivative is detected by a UV or fluorescence detector at its maximum absorbance/emission wavelength.

-

Quantification: Create a standard curve by derivatizing and analyzing known concentrations of the aldehyde standard. The peak area of the sample is used to calculate the concentration.[14]

References

- 1. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accesson.kr [accesson.kr]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 2-Nonenal|Unsaturated Aldehyde for Research [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. publications.aston.ac.uk [publications.aston.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]

- 13. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajrms.com [ajrms.com]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. 4-hydroxy-2-alkenals in polyunsaturated fatty acids-fortified infant formulas and other commercial food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 23. benchchem.com [benchchem.com]

- 24. plant-stress.weebly.com [plant-stress.weebly.com]

- 25. redalyc.org [redalyc.org]

- 26. (E)-2-Nonenal | SIELC Technologies [sielc.com]

The Genesis of Non-2-enal: A Technical Guide to its Formation via Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-2-enal, a volatile α,β-unsaturated aldehyde, is a significant biomarker of oxidative stress and is notoriously associated with the characteristic "old person smell."[1][2] Its formation is intrinsically linked to the peroxidation of unsaturated fatty acids, a deleterious process implicated in cellular damage, aging, and various pathologies. This technical guide provides an in-depth exploration of the synthesis pathways of this compound from lipid peroxidation, offering a comprehensive resource for researchers in the fields of aging, oxidative stress, and drug development. The document outlines the enzymatic and non-enzymatic mechanisms of its formation, presents quantitative data, details key experimental protocols, and provides visual representations of the core processes.

Core Synthesis Pathways of this compound

The generation of this compound is a multi-step process initiated by the oxidative degradation of specific unsaturated fatty acids. The primary precursors are omega-7 and omega-6 polyunsaturated fatty acids (PUFAs), with palmitoleic acid (an omega-7 fatty acid) and linoleic acid (an omega-6 fatty acid) being key substrates.[3][4] The synthesis can proceed through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Pathway: Metal-Catalyzed Oxidation

The non-enzymatic formation of this compound is primarily driven by the presence of reactive oxygen species (ROS) and transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[4] This pathway is a classic free-radical chain reaction involving initiation, propagation, and termination steps.

The process begins with the abstraction of a hydrogen atom from a PUFA, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[4] The decomposition of these lipid hydroperoxides, often catalyzed by transition metals, leads to the formation of various aldehydes, including this compound.[3]

A proposed mechanism for the formation of this compound from the metal-catalyzed decomposition of a 9-hydroperoxide of an omega-7 fatty acid is illustrated below.

Enzymatic Pathway: Lipoxygenase (LOX) Catalysis

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[5] Different LOX isoforms exhibit positional specificity, inserting oxygen at different carbon atoms of the fatty acid backbone to produce specific hydroperoxy fatty acids. For instance, 5-LOX, 12-LOX, and 15-LOX are common in mammals.[6]

The enzymatic pathway begins with the LOX-mediated conversion of a PUFA to a specific lipid hydroperoxide. This hydroperoxide can then undergo further enzymatic or non-enzymatic degradation to yield a variety of products, including this compound. For example, the action of LOX on linoleic acid can produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), which are precursors to this compound.[7]

Quantitative Data on this compound Synthesis

The yield and rate of this compound formation are influenced by several factors, including the type of precursor fatty acid, the presence of catalysts, and the specific reaction conditions. While comprehensive comparative data is still an active area of research, the following tables summarize available quantitative information.

Table 1: Lipoxygenase Kinetic Parameters with Various Fatty Acids

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| h12-LOX | Arachidonic Acid (AA) | - | - | - | [6] |

| h12-LOX | Docosahexaenoic Acid (DHA) | 1.8 ± 0.2 | 13 ± 0.4 | 7.4 ± 0.3 | [6] |

| h15-LOX-1 | Arachidonic Acid (AA) | - | - | - | [6] |

| h15-LOX-1 | Docosahexaenoic Acid (DHA) | 3.3 ± 0.3 | 1.6 ± 0.1 | 0.49 ± 0.03 | [6] |

| h15-LOX-2 | Arachidonic Acid (AA) | - | - | - | [6] |

| h15-LOX-2 | Docosahexaenoic Acid (DHA) | 3.8 ± 0.5 | 3.0 ± 0.1 | 0.78 ± 0.07 | [6] |

| Soybean LOX-1 | Linoleic Acid | - | - | - | [5] |

| Soybean LOX-1 | 3Z-Nonenal | - | ~400-1000 fold less than linoleic acid | - | [5] |

Table 2: Concentration of this compound in Human Samples

| Sample Type | Condition/Age Group | Concentration Range | Method | Reference |

| Body Odor | 40 years or older | Detected (not quantified) | HS-GC-MS | [1] |

| Skin Emissions (Nape) | Increases with age | Qualitative increase | PFS-GCMS | [8] |

| Skin Gas (from cotton wipe) | 20s vs 50s | Twofold higher fluorescence output in 50s | Bio-sniffer (ALDH-based) | [9] |

| Beer | Brazilian beer samples | 0.17 - 0.42 µg/L | HS-SPME-GC-MS | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound synthesis. The following sections provide protocols for key experiments.

In Vitro Metal-Catalyzed Lipid Peroxidation Assay

This protocol describes the induction of lipid peroxidation in a controlled in vitro system to generate this compound.

Materials:

-

Unsaturated fatty acid (e.g., palmitoleic acid, linoleic acid, or arachidonic acid)

-

Sodium hydroxide (NaOH)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Phosphate-buffered saline (PBS), pH 7.2

-

Butylated hydroxytoluene (BHT)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Human Serum Albumin (HSA) (optional, to mimic a biological environment)

Procedure:

-

Prepare a stock solution of the unsaturated fatty acid (e.g., 2 mM) in an equimolar amount of NaOH to ensure solubilization.[3]

-

In a reaction vessel, combine the fatty acid solution with HSA (e.g., 1 mg/mL) in PBS.[4]

-

Initiate lipid peroxidation by adding FeSO₄ (final concentration, e.g., 50 µM) and ascorbic acid (final concentration, e.g., 1 mM).[4]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours), allowing for the generation of lipid peroxidation products.[3][4]

-

Terminate the reaction by adding an antioxidant such as BHT (final concentration, e.g., 1 mM) and a metal chelator like DTPA (final concentration, e.g., 100 µM).[4]

-

The resulting mixture can then be analyzed for this compound content using methods such as GC-MS or HPLC.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes, which are precursors to this compound.

Materials:

-

Linoleic acid (substrate)

-

Tween 20

-

Sodium hydroxide (NaOH)

-

Sodium phosphate buffer (e.g., 0.2 M, pH 9.0)

-

Enzyme extract or purified LOX

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 10 mM sodium linoleate stock solution by dissolving linoleic acid in water with Tween 20 and clarifying with NaOH. Store protected from light at -20°C.[11]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer and the sodium linoleate substrate.[12]

-

Enzyme Addition: Add the enzyme extract to the reaction mixture to initiate the reaction. A blank reaction should be prepared without the enzyme.[11]

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is proportional to the formation of conjugated dienes.[12]

-

Calculation of Activity: Calculate the LOX activity based on the rate of change in absorbance, using the molar extinction coefficient of the conjugated diene product.

References

- 1. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor [mdpi.com]

- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soybean Lipoxygenase-1 Oxidizes 3Z-Nonenal : A Route to 4S-Hydroperoxy-2E-Nonenal and Related Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP3715839B2 - Method for measuring lipoxygenase activity in cereals - Google Patents [patents.google.com]

- 8. Measurement of 2-nonenal and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxygenase activity determination [protocols.io]

- 12. researchgate.net [researchgate.net]

The Biological Role of 4-Hydroxy-2-Nonenal in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-2-enal, a family of α,β-unsaturated aldehydes, are products of lipid peroxidation of polyunsaturated fatty acids. Among these, 4-hydroxy-2-nonenal (HNE) is the most abundant and extensively studied isomer due to its high reactivity and significant biological effects.[1] HNE is a key biomarker and mediator of oxidative stress, playing a dual role in cellular physiology and pathology. At low concentrations, it functions as a signaling molecule, while at higher concentrations, it contributes to cellular damage and cytotoxicity.[2][3] This technical guide provides an in-depth overview of the biological function of HNE in cellular signaling, with a focus on its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used for its study. While other isomers of this compound exist, such as trans-2-nonenal, the vast majority of research on cellular signaling focuses on HNE; therefore, this guide will primarily address the functions of HNE.

Core Mechanism of Action: Protein Adduction

The primary mechanism through which HNE exerts its biological effects is via the formation of covalent adducts with proteins.[4] Its electrophilic nature allows it to react with nucleophilic side chains of amino acids, particularly cysteine, histidine, and lysine, through Michael addition or Schiff base formation.[2] This adduction can alter the structure and function of proteins, thereby modulating their activity in various signaling pathways.[1]

Quantitative Data on HNE-Mediated Cellular Effects

The cellular response to HNE is highly dependent on its concentration. The following tables summarize quantitative data from various studies on the effects of HNE on cell viability, enzyme activity, and signaling pathways.

| Cell Line | Parameter | HNE Concentration | Effect | Reference |

| L6 Muscle Cells | Cell Viability (LC50) | 40 ± 1.0 µM (after 16h) | 50% reduction in cell viability | [5] |

| SH-SY5Y Human Neuronal Cells | Cell Viability | >5 µM (after 4h) | Cytotoxic effects observed | [6] |

| Human Osteoarthritic Chondrocytes | Cell Viability | ≤ 10 µM | No alteration in cell viability | [7] |

| Human Osteoarthritic Chondrocytes | Cell Viability | ≥ 20 µM | Cytotoxic | [7] |

| PC12 Cells & Rat Hippocampal Neurons | Apoptosis | 2–10 µM | Induction of apoptosis | [8] |

Table 1: Dose-Dependent Effects of HNE on Cell Viability and Apoptosis.

| Cell Line/System | Target Protein/Pathway | HNE Concentration | Effect | Reference |

| L6 Muscle Cells | Akt Phosphorylation | 25 µM (30 min pretreatment) | Maximal inhibition of insulin-induced Akt phosphorylation | [5] |

| SH-SY5Y Cells | ECE-1 mRNA Expression | 5 µM (12h) | Upregulation | [9] |

| SH-SY5Y Cells | ECE-1 mRNA Expression | 10 µM (12h) | Suppression | [9] |

| SH-SY5Y Cells | ECE Activity in cell lysates | Concentration-dependent | Increase | [9] |

| SH-SY5Y Cells | ECE Activity in intact cells | 5 µM | Significant increase | [9] |

| SH-SY5Y Cells | ECE Activity in intact cells | 10 and 20 µM | Return to normal levels | [9] |

| Normal Human Epidermal Keratinocytes (NHEK) | ERK1/2 Phosphorylation | 25 µM | Biphasic: transient inhibition at 0.5-1h, stimulation at 2h | [10] |

| Normal Human Epidermal Keratinocytes (NHEK) | Akt1 Phosphorylation | 25 µM | Biphasic: transient inhibition at 0.5-1h, stimulation at 2h | [10] |

Table 2: Quantitative Effects of HNE on Cellular Signaling Pathways.

Key Signaling Pathways Modulated by HNE

HNE has been shown to influence a multitude of signaling pathways critical for cell fate decisions, including proliferation, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases, including ERK1/2, JNK, and p38, are key regulators of cellular responses to external stimuli. HNE can activate these pathways, often in a cell-type and concentration-dependent manner, leading to diverse downstream effects.[11]

Caption: HNE modulation of the MAPK signaling pathway.

Apoptosis Pathways

HNE is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It can trigger the release of cytochrome c from mitochondria, activate caspases, and alter the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: HNE-induced apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

Cell Treatment with HNE

A critical aspect of studying HNE in vitro is the method of its application to cell cultures, as it is a highly reactive and unstable compound.

Protocol for HNE Treatment of Cultured Cells: [2][12]

-

Preparation of HNE Stock Solution:

-

HNE is typically supplied in an organic solvent (e.g., ethanol or acetonitrile).

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) in the appropriate solvent.

-

Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Culture:

-

Culture cells to the desired confluency in appropriate growth medium.

-

For experiments, it is often recommended to switch to a serum-free or low-serum medium just before HNE treatment to minimize reactions between HNE and serum components.

-

-

HNE Treatment:

-

Bolus Addition: Dilute the HNE stock solution directly into the cell culture medium to achieve the final desired concentration. Gently mix the medium. This method results in an initial high concentration that rapidly decreases.

-

Repeated Addition: To mimic a more stable, chronic exposure, add smaller amounts of HNE to the culture medium at regular intervals (e.g., every 30-60 minutes). This helps to maintain a more constant concentration of HNE over a longer period.

-

-

Incubation:

-

Incubate the cells for the desired period (ranging from minutes to hours) at 37°C in a humidified incubator.

-

-

Harvesting:

-

After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence).

-

Detection of HNE-Protein Adducts by Western Blot

Western blotting is a common technique to detect and quantify the formation of HNE-protein adducts.

Detailed Protocol for Western Blotting of HNE-Modified Proteins: [13][14][15]

-

Protein Extraction:

-

After HNE treatment, wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto a polyacrylamide gel.

-

Run the gel according to standard procedures to separate the proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for HNE-protein adducts (e.g., anti-HNE-Michael adducts antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as in step 8.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Normalize the HNE-adduct signal to a loading control (e.g., β-actin or GAPDH).

-

Quantification of Protein Carbonylation

Protein carbonylation is a hallmark of oxidative stress and can be induced by HNE. The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used method for its quantification.

Protocol for DNPH-Based Protein Carbonyl Assay: [1][16][17]

-

Sample Preparation:

-

Prepare protein samples (from cell lysates or tissue homogenates) at a concentration of 1-10 mg/mL.

-

-

DNPH Derivatization:

-

For each sample, prepare two tubes: one for the DNPH reaction and one as a control (treated with the DNPH solvent alone).

-

Add 10 mM DNPH in 2.5 M HCl to the sample tube.

-

Add 2.5 M HCl to the control tube.

-

Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

-

-

Protein Precipitation:

-

Add an equal volume of 20% trichloroacetic acid (TCA) to each tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the protein.

-

-

Washing:

-

Discard the supernatant.

-

Wash the protein pellet three times with ethanol:ethyl acetate (1:1) to remove unreacted DNPH.

-

-

Resuspension:

-

Resuspend the final protein pellet in a guanidine hydrochloride solution (e.g., 6 M guanidine hydrochloride in 20 mM potassium phosphate, pH 2.3).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the DNPH-derivatized samples at 370 nm.

-

The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

-

Normalize the carbonyl content to the total protein concentration.

-

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using fluorometric assays.

Fluorometric Caspase-3 Activity Assay Protocol: [9][18][19][20][21]

-

Cell Lysis:

-

Induce apoptosis in cells (e.g., with HNE) and include a non-treated control group.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol) to each well.

-

Add 50 µg of protein lysate to each well.

-

Include a blank (lysis buffer only) and a positive control (recombinant active caspase-3).

-

-

Substrate Addition:

-

Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Express the caspase-3 activity as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the control.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying HNE's effects on cellular signaling.

Conclusion

4-Hydroxy-2-nonenal is a critical signaling molecule that plays a complex role in cellular responses to oxidative stress. Its ability to form adducts with proteins allows it to modulate a wide array of signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis. Understanding the concentration-dependent effects of HNE and employing rigorous experimental methodologies are crucial for elucidating its precise functions in both health and disease. This technical guide provides a foundational understanding of HNE's role in cellular signaling and offers detailed protocols for its investigation, which can aid researchers and drug development professionals in this dynamic field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxynonenal induces apoptosis in human osteoarthritic chondrocytes: the protective role of glutathione-S-transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen | eLife [elifesciences.org]

- 13. appliedbiomics.com [appliedbiomics.com]

- 14. origene.com [origene.com]

- 15. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

An In-depth Technical Guide to the Discovery and History of Non-2-enal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of non-2-enal research, a field of growing interest due to the compound's association with the characteristic scent of human aging. Since its identification in 2001, research has focused on the biochemical origins of 2-nonenal, its physiological effects on skin cells, and its potential as a biomarker for age-related metabolic changes. This document synthesizes key findings, presents quantitative data from seminal studies, details experimental methodologies, and explores the known signaling pathways affected by this unsaturated aldehyde. Particular attention is given to the pioneering work that first isolated and characterized 2-nonenal in human body odor, as well as subsequent research that has both corroborated and challenged its role as the sole contributor to the "aging odor." This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the biochemical markers of aging and their implications for dermatology and geriatric medicine.

Discovery and Initial Identification

The seminal discovery of 2-nonenal as a chemical marker associated with aging was first reported in 2001 by a team of scientists from the Shiseido Research Center in Japan, led by Dr. Shinichiro Haze.[1] Their research, published in the Journal of Investigative Dermatology, identified 2-nonenal in the body odor of older individuals, specifically those aged 40 and over.[2] The odor of 2-nonenal is often described as an unpleasant, greasy, and grassy scent.[2]

The initial study involved the analysis of body odor collected from subjects ranging in age from 26 to 75.[2] The researchers utilized headspace gas chromatography/mass spectrometry (GC/MS) to analyze the volatile organic compounds present on shirts worn by the participants for three consecutive nights.[3] This rigorous methodology allowed for the identification of a wide range of compounds, with 2-nonenal being the key differentiator between the older and younger subjects.[3]

The Biochemical Origin of 2-Nonenal

Subsequent research has elucidated the biochemical pathway leading to the formation of 2-nonenal on the skin. It is not directly secreted by sweat glands but is rather a byproduct of the oxidative degradation of specific fatty acids present in sebum.[4] The primary precursors to 2-nonenal are ω-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid.[5]

The mechanism of 2-nonenal formation is a multi-step process:

-

Increased Sebum Production of ω-7 Unsaturated Fatty Acids: As individuals age, the composition of skin surface lipids changes, leading to an increase in the concentration of ω-7 unsaturated fatty acids.[5]

-

Lipid Peroxidation: These unsaturated fatty acids are susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation.[5] This process is exacerbated by a natural decline in the skin's antioxidant defense mechanisms with age.[6]

-

Formation of 2-Nonenal: The oxidative degradation of ω-7 unsaturated fatty acids results in the formation of the volatile aldehyde, 2-nonenal.[5]

This age-related increase in both the substrate (ω-7 unsaturated fatty acids) and the catalysts (lipid peroxides) for the reaction leads to a corresponding increase in the production of 2-nonenal.[2]

Quantitative Analysis of 2-Nonenal and its Precursors

The original 2001 study by Haze and colleagues provided crucial quantitative data that established the correlation between age and the presence of 2-nonenal and its precursors. The following tables summarize their key findings.

| Age Group | Number of Subjects | 2-Nonenal Detection |

| 26-34 | 6 | Not Detected |

| 35-39 | 3 | Not Detected |

| 40-49 | 4 | Detected |

| 50-59 | 4 | Detected |

| 60-75 | 5 | Detected |

| Table 1: Detection of 2-Nonenal in Body Odor Across Different Age Groups. Data sourced from Haze et al., 2001. |

| Age Group | Average Concentration of ω-7 Unsaturated Fatty Acids (μg/g of skin surface lipids) | Average Concentration of Lipid Peroxides (nmol/mg of skin surface lipids) |

| 26-39 | 15.3 | 1.2 |

| 40-75 | 25.8 | 2.5 |

| Table 2: Average Concentrations of ω-7 Unsaturated Fatty Acids and Lipid Peroxides on the Skin Surface. Data sourced from Haze et al., 2001. |

Subsequent research has reported an average 2-nonenal concentration of 2.6 parts per million for individuals aged 40-70.[3]

Experimental Protocols

This section details the methodologies employed in the key experiments that led to the discovery and characterization of 2-nonenal.

Subject Selection and Sample Collection (Haze et al., 2001)

-

Subjects: 22 healthy volunteers (11 male, 11 female) aged between 26 and 75 years participated in the study.

-

Sample Collection: Participants wore a specially designed cotton shirt for three consecutive nights. The shirt was designed to collect and retain volatile compounds from the skin's surface.

Extraction and Analysis of Volatile Compounds (Haze et al., 2001)

-

Extraction: The worn shirts were placed in a sealed glass container. The headspace gas, containing the volatile compounds, was drawn through a sorbent tube to trap the analytes.

-

Analysis: The trapped compounds were then thermally desorbed and analyzed using gas chromatography/mass spectrometry (GC/MS). This technique separates the individual compounds in the sample and provides a unique mass spectrum for each, allowing for their identification.

Optimized Headspace Solid-Phase Microextraction (HS-SPME) GC/MS Method

A more recent and optimized method for the analysis of 2-nonenal from skin has been developed, offering improved sensitivity and efficiency.[7]

-

Sample Collection: A gauze pad is wiped across the skin surface to collect sebum.

-

Extraction: The gauze is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 45 minutes) to adsorb the volatile compounds.

-

Analysis: The SPME fiber is then inserted into the injection port of a GC/MS system, where the adsorbed compounds are thermally desorbed and analyzed.

Cellular Effects and Signaling Pathways

Research has begun to explore the physiological effects of 2-nonenal on skin cells, particularly keratinocytes. Studies have shown that 2-nonenal can induce apoptosis (programmed cell death) in cultured human keratinocytes.[5][8] This finding suggests that 2-nonenal may play a role in age-related changes in skin structure and function beyond its characteristic odor.

While the precise signaling pathways activated by 2-nonenal are still under investigation, research on a structurally similar and highly reactive aldehyde, 4-hydroxy-2-nonenal (4-HNE), provides valuable insights. 4-HNE has been shown to induce apoptosis through multiple signaling cascades, including:

-

Fas-mediated (extrinsic) pathway: This pathway is initiated by the binding of the Fas ligand to the Fas receptor on the cell surface, leading to a cascade of caspase activation and ultimately apoptosis.

-

p53-mediated (intrinsic) pathway: This pathway is triggered by cellular stress and involves the activation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins.

-

MAP Kinase (ERK1/2) Pathway: The mitogen-activated protein kinase pathway is a key regulator of cell proliferation, differentiation, and survival. 4-HNE has been shown to activate the ERK1/2 signaling cascade, which can, under certain conditions, lead to apoptosis.[9]

It is plausible that 2-nonenal may exert its apoptotic effects on keratinocytes through similar signaling mechanisms. Further research is needed to confirm the direct involvement of these pathways in 2-nonenal-induced cellular responses.

Figure 1: Postulated signaling pathways for 2-nonenal-induced apoptosis in keratinocytes.

Conflicting and Corroborating Evidence

While the work of Haze and his team provided a strong foundation for the role of 2-nonenal in the aging odor, subsequent research has presented a more complex picture. Some studies have corroborated the initial findings, confirming the presence of 2-nonenal in older individuals.[10]

However, other studies have yielded conflicting results. For instance, a 2008 study by Gallagher and colleagues, which also analyzed volatile organic compounds from human skin, did not identify 2-nonenal as a significant age-related marker.[4] Instead, their research pointed to other compounds, such as dimethyl sulfone and benzothiazole, as being more abundant in older subjects.[4] These discrepancies may be attributable to differences in analytical methodologies, subject populations, and the specific skin areas sampled.

Conclusion and Future Directions

The discovery of 2-nonenal in 2001 marked a significant milestone in our understanding of the biochemical changes that accompany human aging. The research pioneered by Haze and his colleagues has provided a compelling link between the oxidative degradation of skin surface lipids and a characteristic age-related body odor. The subsequent elucidation of its apoptotic effects on keratinocytes has opened new avenues for research into the cutaneous manifestations of aging.

However, the field is not without its complexities and controversies. The conflicting findings from different research groups highlight the need for standardized analytical protocols and larger, more diverse cohort studies to definitively establish the role of 2-nonenal and other volatile organic compounds as biomarkers of aging.

Future research should focus on several key areas:

-

Direct Investigation of Signaling Pathways: Elucidating the specific intracellular signaling cascades directly activated by 2-nonenal in skin cells is crucial for understanding its physiological and pathological roles.

-

Comprehensive Volatilomic Profiling: Utilizing advanced analytical techniques to create a more complete picture of the age-related changes in the skin's volatile organic compound profile.

-

Clinical and Therapeutic Implications: Exploring the potential of 2-nonenal as a clinical biomarker for age-related diseases and investigating strategies to modulate its production for therapeutic or cosmetic purposes.

By addressing these questions, the scientific community can continue to build upon the foundational discoveries in this compound research and translate this knowledge into meaningful advancements in dermatology, gerontology, and drug development.

Figure 2: Experimental workflow for the original discovery of 2-nonenal in human body odor.

References

- 1. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

- 2. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor [mdpi.com]

- 6. accesson.kr [accesson.kr]

- 7. mdpi.com [mdpi.com]

- 8. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Non-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-2-enal, a volatile α,β-unsaturated aldehyde, is a significant molecule in various scientific disciplines, from food chemistry to human biology. It is a key aroma component in many foods and beverages and has been identified as a characteristic marker of human body odor associated with aging. From a toxicological perspective, this compound, as a reactive aldehyde, is implicated in cellular stress and damage through its interaction with biological macromolecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and biological interactions of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its impact on critical cellular signaling pathways.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic greasy, grassy, or cucumber-like odor.[2][3] It is a monounsaturated fatty aldehyde that exists as cis and trans isomers, with the trans isomer being the more common form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| Boiling Point | 188-190 °C at 760 mmHg | |

| 88-90 °C at 12 mmHg | [4] | |

| Melting Point | -28 °C (estimate) | [4][5] |

| Density | 0.846 g/cm³ at 25 °C | [4] |

| Refractive Index | n20/D 1.453-1.460 | [2][5] |

| Vapor Pressure | 0.256 mmHg at 25 °C | [5] |

| Flash Point | 84.4 °C | [5] |

| Solubility | Insoluble in water; Soluble in most fixed oils and alcohol. | [2][4] |

| LogP | 3.1 | [5] |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functional group. This arrangement makes it a soft electrophile, susceptible to attack by soft nucleophiles.[6]

Michael Addition

The electrophilic β-carbon of the carbon-carbon double bond is prone to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. Biological nucleophiles, particularly the sulfhydryl groups of cysteine residues and the imidazole group of histidine residues in proteins, readily react with this compound to form covalent adducts.[6] This adduction is a key mechanism of its biological activity and toxicity, as it can lead to the functional impairment of proteins.[7]

Schiff Base Formation

The carbonyl group of the aldehyde can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine). This reaction is another important pathway for the formation of protein adducts, contributing to alterations in protein structure and function.[8]

Oxidation and Reduction

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-nonenoic acid. Conversely, it can be reduced to the corresponding alcohol, 2-nonen-1-ol.[9] In biological systems, these transformations are often catalyzed by enzymes such as aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively, as part of detoxification pathways.[6] Some microorganisms, like Saccharomyces cerevisiae, can also reduce the carbon-carbon double bond, leading to the formation of the saturated alcohol, nonanol.[9]

Biological Significance and Reactivity

This compound is a product of the oxidative degradation of ω-7 monounsaturated fatty acids, such as palmitoleic acid, a process that is associated with aging. Its presence is a notable contributor to the characteristic body odor of older individuals.[3] Beyond its role as an odorant, this compound is a reactive aldehyde that can exert significant biological effects.

Cytotoxicity and Cellular Damage

As a reactive electrophile, this compound can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[6] This adduction can disrupt signal transduction, impair enzyme activity, and induce inflammation and apoptosis.[6] Studies have shown that this compound can be cytotoxic, with its effects being more pronounced than those of saturated aldehydes of similar chain length.[1]

Interaction with Signaling Pathways

Due to its high reactivity, this compound can modulate various cellular signaling pathways. While direct studies on this compound are ongoing, significant insights can be drawn from the extensively studied analogous molecule, 4-hydroxy-2-nonenal (HNE), which shares the same α,β-unsaturated aldehyde functionality and is a major product of lipid peroxidation.[2]

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.[10][11]

The MAPK signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Reactive aldehydes can activate various MAPK pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[9] Activation of JNK and p38 is often associated with stress responses and can lead to apoptosis, while the ERK pathway is typically involved in cell survival and proliferation. The specific outcome depends on the cellular context, the concentration of the aldehyde, and the duration of exposure.[12][13]

References

- 1. amherst.edu [amherst.edu]

- 2. magritek.com [magritek.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK signaling pathway | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sciepub.com [sciepub.com]

An In-depth Technical Guide on the Physiological Concentration of Non-2-enal in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-2-enal, an unsaturated aldehyde, is a significant biomarker of lipid peroxidation, particularly associated with the aging process. Its characteristic grassy and greasy odor has led to its identification as a key component of age-related changes in body odor. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various human tissues, details the experimental protocols for its quantification, and explores its role in cellular signaling pathways. Due to the limited availability of quantitative data for this compound in some human tissues, this guide also includes comparative data for 4-hydroxy-2-nonenal (HNE), another major aldehydic product of lipid peroxidation, to provide a broader context for researchers.

Physiological Concentrations of this compound

Quantitative data for this compound in human tissues is most prominently available for skin, owing to its association with body odor. Data for other tissues such as plasma, urine, and breath are less definitive. The following tables summarize the available quantitative and qualitative findings.

Table 1: Quantitative Data on this compound Concentration in Human Tissues

| Tissue | Subject Group | Concentration Range | Analytical Method | Reference(s) |

| Skin (Body Odor) | Older subjects (≥40 years) | Detected (qualitative) | Headspace GC-MS | [1] |

| Skin (Body Odor) | Subjects aged 40-70 years | 2.6 ± 3.5 ppm (vapor) | Bio-sniffer (ALDH-based) | [2] |

| Skin (Gauze Wipe) | Healthy adults | 1-50 ng (linearity range) | HS-SPME/GC-MS | [3] |

| Breath | Healthy adults | 0.85–4.35 ppm (vapor) | Bio-sniffer (ALDH-based) | [4][5] |

Table 2: Comparative Quantitative Data for 4-hydroxy-2-nonenal (HNE) in Human Tissues

| Tissue | Subject Group | Concentration Range | Analytical Method | Reference(s) |

| Plasma | Healthy adults | 0.28–0.68 μM | Not specified | [6] |

| Plasma | Migraine patients (women) | Increased levels | GC-MS | [7] |

| Urine | Healthy adults | 5 µg / 24h (as DHN-MA) | LC-MS/MS | [8] |

Experimental Protocols

The accurate quantification of the volatile and reactive this compound requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS), particularly with headspace sampling, is the most common technique.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Skin this compound Analysis

This method is suitable for the non-invasive collection and analysis of this compound from skin secretions.[3][9]

Sample Collection:

-

Gently wipe a defined area of the skin (e.g., forehead, back of the neck) with a sterile gauze pad.[3]

-

Place the gauze immediately into a sealed headspace vial.

HS-SPME Procedure:

-

Equilibrate the vial containing the gauze sample at 50°C for 15 minutes.[10]

-

Expose a StableFlex PDMS/DVB solid-phase microextraction fiber to the headspace of the vial for 45 minutes at 50°C to adsorb the volatile compounds.[3][10]

GC-MS Analysis:

-

Desorb the collected analytes from the SPME fiber in the GC injection port at a suitable temperature (e.g., 250°C).

-

Separate the compounds on a capillary column (e.g., DB-1).[3]

-

Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Instantaneous analysis of aldehydes in biological fluids using a spray interface coupled to a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 10. mdpi.com [mdpi.com]

Endogenous Precursors of Non-2-enal in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-2-enal, a volatile unsaturated aldehyde, is a significant biomarker for oxidative stress and is implicated in a range of physiological and pathological processes, including aging, neurodegenerative diseases, and the characteristic "old person smell." Its formation in biological systems is intrinsically linked to the oxidative degradation of specific endogenous lipid precursors. This technical guide provides a comprehensive overview of the primary endogenous precursors of this compound, the signaling pathways governing its formation, and detailed experimental protocols for its analysis.

Core Concepts: The Genesis of this compound from Lipid Peroxidation

The generation of this compound is a downstream consequence of lipid peroxidation, a complex chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs). This process can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Pathway: This pathway is initiated by free radicals abstracting a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can abstract a hydrogen from another PUFA, thus propagating the chain reaction. The breakdown of the resulting lipid hydroperoxides ultimately yields a variety of aldehydes, including this compound.

Enzymatic Pathway: Key enzymes such as lipoxygenases (LOX) and hydroperoxide lyases (HPL) play a crucial role in the controlled production of this compound and other aldehydes. LOX enzymes catalyze the dioxygenation of PUFAs to form specific hydroperoxy fatty acids. Subsequently, HPL cleaves these hydroperoxides to generate aldehydes and oxo-acids.

Primary Endogenous Precursors of this compound

The primary endogenous precursors of this compound are polyunsaturated fatty acids, with the specific precursor influencing the yield and context of this compound formation.

Omega-6 Fatty Acids

Linoleic acid (an omega-6 fatty acid) and arachidonic acid are major precursors of this compound.[1][2] The enzymatic breakdown of linoleic acid, initiated by lipoxygenase-1 (LOX-1), forms 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is a key intermediate in the formation of (E)-2-nonenal.[1]

Omega-7 Fatty Acids

Palmitoleic acid, an omega-7 monounsaturated fatty acid, is another significant precursor, particularly in the context of skin lipids. Its oxidative degradation contributes to the formation of this compound, which is associated with the characteristic odor of aging.

Human Sebum-Specific Fatty Acids

Sapienic acid (16:1n-10) and its elongation product, sebaleic acid (18:2n-5,8), are unique to human sebum and serve as important precursors for this compound on the skin.[3][4] The levels of sapienic acid in sebum can be quantified and have been shown to vary between individuals.[5]

Data Presentation: Quantitative Analysis of Precursors and Products

While direct comparative data on the conversion efficiency of all precursors to this compound is limited in the literature, the following tables summarize available quantitative information regarding precursor levels and the formation of related lipid peroxidation products.

Table 1: Quantitative Analysis of 4-Hydroxynonenal (a related aldehyde) from Omega-6 Fatty Acids [6][7]

| Precursor | Form | Product | Yield (nmol/mg) |

| Arachidonic Acid | Ester | 4-Hydroxynonenal | 23 |

| Arachidonic Acid | Free Acid | 4-Hydroxynonenal | 9 |

| Linoleic Acid | Ester | 4-Hydroxynonenal | 8 |

| Linoleic Acid | Free Acid | 4-Hydroxynonenal | 13 |

Table 2: Abundance of Key Fatty Acid Precursors in Human Sebum [5]

| Fatty Acid | Abundance in Sebum (Control Subjects) |

| Palmitic Acid (C16:0) | ~31% |

| Sapienic Acid (C16:1n-10) | ~21% |

| Stearic Acid (C18:0) | ~11% |

| Myristic Acid (C14:0) | ~10% |

| Oleic Acid (C18:1) | ~8% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for this compound analysis.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 6. Gas chromatographic analysis of malonaldehyde and 4-hydroxy-2-(E)-nonenal produced from arachidonic acid and linoleic acid in a lipid peroxidation model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Metabolic Degradation of (E)-2-Nonenal: A Technical Guide for Researchers

(E)-2-nonenal, a lipophilic α,β-unsaturated aldehyde, is a product of lipid peroxidation of omega-7 unsaturated fatty acids. Its accumulation is associated with oxidative stress and cellular damage. This technical guide provides an in-depth overview of the primary metabolic pathways responsible for the detoxification of (E)-2-nonenal, targeting researchers, scientists, and drug development professionals.

Core Metabolic Degradation Pathways

The metabolic degradation of (E)-2-nonenal primarily proceeds through three main enzymatic pathways: oxidation, reduction, and glutathione conjugation. These pathways convert the reactive aldehyde into more water-soluble and less toxic metabolites that can be readily excreted from the body.

Oxidation to 2-Nonenoic Acid

The oxidation of (E)-2-nonenal to its corresponding carboxylic acid, (E)-2-nonenoic acid, is a critical detoxification step catalyzed by aldehyde dehydrogenases (ALDHs). Several ALDH isoforms are capable of metabolizing aliphatic aldehydes.

-

Key Enzymes : The primary enzymes involved in this pathway are the cytosolic Aldehyde Dehydrogenase 1A1 (ALDH1A1) and the mitochondrial Aldehyde Dehydrogenase 2 (ALDH2). Studies have shown that the affinity of these enzymes for straight-chain aliphatic aldehydes increases with the length of the carbon chain, suggesting that they are efficient catalysts for the oxidation of (E)-2-nonenal[1].

Reduction to 2-Nonen-1-ol

(E)-2-nonenal can be reduced to its corresponding alcohol, (E)-2-nonen-1-ol, by the action of alcohol dehydrogenases (ADHs). This reaction is reversible, and the resulting alcohol can be further metabolized.

-

Key Enzymes : Class I ADH isoenzymes, including ADH1A, ADH1B, and ADH1C, are the main enzymes responsible for this reduction. Similar to ALDHs, the catalytic efficiency of ADHs for alcohols tends to increase with the carbon chain length, indicating a high affinity for longer-chain alcohols like 2-nonen-1-ol[2].

Glutathione Conjugation

Conjugation with the tripeptide glutathione (GSH) is a major pathway for the detoxification of electrophilic compounds like (E)-2-nonenal. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be further processed for excretion.

-

Key Enzymes : The Alpha-class GST, specifically GSTA4-4, exhibits a particularly high catalytic efficiency for α,β-unsaturated aldehydes, including (E)-2-nonenal. This makes it a key enzyme in the detoxification of lipid peroxidation products. Other GST isoforms, such as GSTA1-1, also contribute to this process, albeit with lower efficiency.

Quantitative Data on Enzyme Kinetics

The efficiency of these metabolic pathways is determined by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference(s) |

| GSTA1-1 | trans-2-Nonenal | 71 | 0.3 | 0.0042 | Human | |

| GSTA4-4 | trans-2-Nonenal | N/A | N/A | N/A | Human |

Note: Specific kinetic data for human ALDHs and ADHs with (E)-2-nonenal are limited in the reviewed literature. However, the general trend of increasing affinity with longer aliphatic chains for both enzyme families suggests that they are efficient catalysts for (E)-2-nonenal metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways of (E)-2-nonenal and a typical experimental workflow for its analysis.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of (E)-2-Nonenal

This method is suitable for the analysis of volatile (E)-2-nonenal from biological samples.

-

Sample Preparation : Samples (e.g., cell culture headspace, body odor collected on a sorbent) are placed in a sealed vial.

-

Extraction : A solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial. Extraction is typically performed at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Desorption and GC-MS Analysis : The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column (e.g., DB-5ms). The compounds are separated based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and identification of (E)-2-nonenal and other volatile metabolites.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This spectrophotometric assay can be adapted to measure the activity of ALDH with (E)-2-nonenal as a substrate.

-

Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.0), NAD+, the enzyme source (e.g., cell lysate or purified ALDH), and (E)-2-nonenal as the substrate.

-

Initiation and Measurement : The reaction is initiated by the addition of the substrate. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation : The enzyme activity is calculated from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1). Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations.

Alcohol Dehydrogenase (ADH) Activity Assay

This assay measures the reduction of (E)-2-nonenal to (E)-2-nonen-1-ol.

-

Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, the enzyme source, and (E)-2-nonenal.

-

Initiation and Measurement : The reaction is initiated by adding the substrate. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

Calculation : Enzyme activity is calculated from the rate of absorbance change.

LC-MS/MS Analysis of Glutathione Conjugates

This method is used for the sensitive and specific quantification of non-volatile metabolites like the glutathione conjugate of (E)-2-nonenal.

-

Sample Preparation : Biological samples are typically deproteinized (e.g., with acetonitrile or methanol) and centrifuged to remove precipitated proteins. An internal standard is added for accurate quantification.

-

Chromatographic Separation : The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is used to separate the metabolites.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The glutathione conjugate is detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Quantification : The concentration of the glutathione conjugate is determined by comparing its peak area to that of the internal standard.

References

An In-depth Technical Guide on the Formation of Non-2-enal Adducts with Proteins and DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonenal is an α,β-unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids, particularly omega-7 and omega-9 fatty acids. As a highly reactive electrophilic species, 2-nonenal readily forms covalent adducts with nucleophilic biomolecules, including proteins and DNA. This adduction can lead to alterations in the structure and function of these macromolecules, contributing to cellular dysfunction and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the formation of 2-nonenal adducts with proteins and DNA, detailing the underlying chemistry, analytical methodologies for their detection, and their impact on key cellular signaling pathways. While much of the foundational research in this area has been conducted on the structurally similar and more extensively studied aldehyde, 4-hydroxy-2-nonenal (HNE), the principles of reactivity and biological consequences are largely applicable to 2-nonenal. This guide will therefore draw upon data from both 2-nonenal and HNE to provide a complete picture for researchers in the field.

Core Mechanisms of Adduct Formation

The reactivity of 2-nonenal is primarily attributed to its α,β-unsaturated aldehyde functional group. This structure provides two principal sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene.

Protein Adduct Formation

2-Nonenal and its analogues like HNE primarily react with the nucleophilic side chains of cysteine, histidine, and lysine residues in proteins.[1][2]

-

Michael Addition: This is the predominant reaction, involving the conjugate addition of a nucleophile to the β-carbon (C3) of the α,β-unsaturated aldehyde. The sulfhydryl group of cysteine is the most reactive nucleophile, followed by the imidazole group of histidine and the ε-amino group of lysine.[3][4][5] The resulting Michael adducts are relatively stable.

-

Schiff Base Formation: The carbonyl group of 2-nonenal can react with the primary amino group of lysine residues to form a Schiff base (an imine). This reaction is typically reversible.[6]

These initial adducts can undergo further intramolecular reactions, such as cyclization, to form more complex and stable structures, including pyrrole and pyridinium derivatives.[7]

DNA Adduct Formation

Similar to proteins, the exocyclic amino groups of DNA bases are susceptible to adduction by 2-nonenal and HNE. The primary targets are deoxyguanosine (dG) and deoxyadenosine (dA). The reaction often leads to the formation of exocyclic adducts, such as propano adducts.[8][9] These DNA lesions can interfere with DNA replication and transcription, potentially leading to mutations.[10]

Quantitative Data on Adduct Formation